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Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 6-amino-3,5-dibromopicolinate is a halogenated pyridine derivative that serves as a
valuable and versatile building block in the field of medicinal chemistry. Its unique structural
features, including two bromine atoms at positions 3 and 5, an amino group at position 6, and a
methyl ester at position 2, provide multiple reactive sites for chemical modification. This allows
for the systematic exploration of chemical space and the development of novel molecular
entities with diverse biological activities. The pyridine core is a common motif in many FDA-
approved drugs, and its nitrogen atom can participate in crucial hydrogen bonding interactions
with biological targets.[1] The presence of two halogen atoms offers the potential for selective,
stepwise functionalization through various cross-coupling reactions, enabling the synthesis of
complex molecular architectures.[2][3] This guide provides a comprehensive overview of the
synthesis, reactivity, and potential applications of Methyl 6-amino-3,5-dibromopicolinate as a
key intermediate in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 6-amino-3,5-dibromopicolinate
is presented in the table below.
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Property Value

CAS Number 443956-21-6
Molecular Formula C7HeBr2N20:2
Molecular Weight 309.94 g/mol
Appearance Solid

Methyl 6-amino-3,5-dibromopyridine-2-
Synonyms
carboxylate

InChl Key RLNKFHZYSZFLTL-UHFFFAOYSA-N

Synthesis of Methyl 6-amino-3,5-dibromopicolinate

While a specific, detailed synthesis protocol for Methyl 6-amino-3,5-dibromopicolinate is not
readily available in the public domain, a plausible synthetic route can be devised based on
established chemical transformations of similar pyridine derivatives. A common strategy
involves the bromination of a suitable 6-aminopicolinic acid precursor.

Proposed Synthetic Pathway

The proposed synthesis starts from 6-aminopicolinic acid, proceeds through a bromination
step, and concludes with esterification.

6-Aminopicolinic Acid

(NBS),
6-Amino-3,5-dibromopicolinic Acid Esterification Methyl 6-amino-3,5-dibromopicolinate

Click to download full resolution via product page

Caption: Proposed synthetic pathway for Methyl 6-amino-3,5-dibromopicolinate.

Experimental Protocol (Hypothetical)

The following is a generalized experimental protocol for the synthesis of Methyl 6-amino-3,5-
dibromopicolinate.
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Step 1: Bromination of 6-Aminopicolinic Acid

» To a stirred solution of 6-aminopicolinic acid (1.0 eq) in concentrated sulfuric acid, cool the
mixture to 0 °C in an ice bath.

e Slowly add N-Bromosuccinimide (NBS) (2.2 eq) in portions, maintaining the temperature
below 10 °C.

 After the addition is complete, allow the reaction to warm to room temperature and stir for
12-24 hours.

e Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

e Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a
saturated solution of sodium bicarbonate.

e The resulting precipitate, 6-amino-3,5-dibromopicolinic acid, is collected by filtration, washed
with cold water, and dried under vacuum.

Step 2: Esterification of 6-Amino-3,5-dibromopicolinic Acid

e Suspend the dried 6-amino-3,5-dibromopicolinic acid (1.0 eq) in methanol.

e Add a catalytic amount of concentrated sulfuric acid.

o Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC or LC-MS.

 After the reaction is complete, cool the mixture to room temperature and remove the
methanol under reduced pressure.

o Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a
saturated sodium bicarbonate solution and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the crude product.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Purify the crude product by column chromatography on silica gel to obtain Methyl 6-amino-
3,5-dibromopicolinate.

Utility as a Building Block in Medicinal Chemistry

Methyl 6-amino-3,5-dibromopicolinate is a valuable building block due to the differential
reactivity of its functional groups. The two bromine atoms are amenable to various palladium-
catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig
amination reactions. This allows for the introduction of a wide range of substituents, including
aryl, heteroaryl, and amino groups, at the 3 and 5 positions of the pyridine ring. The amino
group at the 6-position and the methyl ester at the 2-position can also be further modified,
providing additional points for diversification.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds.[4] The bromine
atoms on the picolinate scaffold can be selectively replaced with aryl or heteroaryl groups using
boronic acids or esters in the presence of a palladium catalyst and a base. The reactivity of the
two bromine atoms may differ, potentially allowing for selective mono- or di-arylation under
controlled reaction conditions.

Generalized Experimental Protocol for Suzuki-Miyaura
Coupling

 In areaction vessel, combine Methyl 6-amino-3,5-dibromopicolinate (1.0 eq), the desired
aryl or heteroaryl boronic acid (1.1-2.5 eq), a palladium catalyst (e.g., Pd(PPhs)s, 2-10
mol%), and a base (e.g., K2COs, NazCOs, 2.0-3.0 eq).

e Add a suitable solvent system, such as a mixture of dioxane and water.
o Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

o Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by
TLC or LC-MS.

o Upon completion, cool the reaction to room temperature and dilute with water.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b052669?utm_src=pdf-body
https://www.benchchem.com/product/b052669?utm_src=pdf-body
https://www.benchchem.com/product/b052669?utm_src=pdf-body
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Suzuki-Miyaura_Coupling
https://www.benchchem.com/product/b052669?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Extract the product with an organic solvent (e.g., ethyl acetate).

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis of a library of bioactive
molecules starting from Methyl 6-amino-3,5-dibromopicolinate.
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Caption: General workflow for drug discovery using the target building block.

Potential Medicinal Chemistry Applications

While specific biological activity data for derivatives of Methyl 6-amino-3,5-dibromopicolinate
is limited, the broader class of substituted 6-aminopicolinates has shown promise in various
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therapeutic areas. The following table summarizes the biological activities of some structurally

related compounds.

Compound Class

Target/Activity

Reported
ICsolActivity

Reference

6-Substituted

Anticancer (Colon

Excellent activity,

Imidazol[1,2- Cancer Cell Lines HT- ) ) [5]
o induction of apoptosis

a]pyridines 29 and Caco-2)

6- Antitubercular

Dialkylaminopyrimidin

e Carboxamides

(Mycobacterium

tuberculosis)

Active against clinical
Mtb strains

[6]

Chloropicolinate

Amides and Ureas

Antitubercular
(Mycobacterium

tuberculosis)

Good MIC values with

low cytotoxicity

[7]

8-Hydroxyquinoline

Derivatives

Antibacterial (Gram-
positive and Gram-

negative strains)

Potent activity with

low MIC values

[8]

This data suggests that derivatives of Methyl 6-amino-3,5-dibromopicolinate could be

explored for the development of novel anticancer, antitubercular, and antibacterial agents.

Logical Relationship in Drug Discovery

The following diagram illustrates a hypothetical decision-making process in a drug discovery

project utilizing this building block.
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Caption: Hypothetical decision tree in a drug discovery cascade.

Conclusion

Methyl 6-amino-3,5-dibromopicolinate represents a highly valuable and versatile building
block for medicinal chemistry research. Its multiple points of functionalization allow for the
creation of diverse chemical libraries for biological screening. The potential for selective,
stepwise modification of the two bromine atoms through well-established cross-coupling
methodologies provides a powerful strategy for the synthesis of complex and novel drug
candidates. While further research is needed to fully elucidate the biological potential of its
derivatives, the existing data on related compound classes suggests promising avenues for the
discovery of new therapeutics in areas such as oncology and infectious diseases. This guide
provides a foundational understanding for researchers looking to incorporate this promising
scaffold into their drug discovery programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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